(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
Synthesis and Biological Evaluation
The compound is part of a broader class of molecules that have been synthesized and evaluated for their potential biological activities. While the specific compound may not have direct studies, related compounds provide insight into the possible applications and methodologies used in their synthesis and testing.
Anticancer Evaluation : Research involving the synthesis of various heterocyclic compounds, such as those containing pyrimidine and thiadiazole moieties, has shown potential for anticancer applications. For example, compounds synthesized using similar frameworks have been evaluated for their anticancer properties, indicating the potential utility of such molecules in developing new anticancer agents (Gouhar & Raafat, 2015).
Antimicrobial Activity : Similarly structured compounds have also been assessed for their antimicrobial efficacy. The inclusion of piperidinyl and thiadiazole groups in the molecular structure has been linked to good antimicrobial activity against a range of pathogenic bacterial and fungal strains, suggesting potential applications in addressing antimicrobial resistance (Mallesha & Mohana, 2014).
Antihypertensive Agents : The exploration of thiopyrimidine derivatives and their cyclization to yield thiazolidine derivatives indicates research interest in developing antihypertensive agents. Such studies highlight the compound's possible relevance in synthesizing α-blocking agents to manage hypertension (Abdel-Wahab et al., 2008).
Antileukemic Activity : Piperidine derivatives, similar to the compound of interest, have been synthesized and evaluated for their antileukemic activity, demonstrating potential in the development of new treatments for leukemia. This research underscores the compound's potential application in cancer therapy (Vinaya et al., 2011).
Antitubercular and Antifungal Activity : The synthesis of novel heterocyclic compounds that include thiadiazole derivatives has shown promising antitubercular and antifungal activities. This suggests the compound's potential utility in developing new treatments for tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-5-13-15(24-20-19-13)16(22)21-9-4-6-12(10-21)23-14-7-8-17-11(2)18-14/h7-8,12H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQLQAKZHXUSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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